molecular formula C9H9ClO B13807546 3-Chloroprop-2-enoxybenzene CAS No. 54410-95-6

3-Chloroprop-2-enoxybenzene

Cat. No.: B13807546
CAS No.: 54410-95-6
M. Wt: 168.62 g/mol
InChI Key: AYSHEHSQGMNMJY-UHFFFAOYSA-N
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Description

3-Chloroprop-2-enoxybenzene is an organic compound with the molecular formula C9H9ClO It is a chlorinated derivative of prop-2-enoxybenzene, characterized by the presence of a chlorine atom attached to the prop-2-enoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloroprop-2-enoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-chloroprop-2-en-1-ol with benzene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of high-purity starting materials and advanced catalytic systems .

Chemical Reactions Analysis

Types of Reactions

3-Chloroprop-2-enoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

3-Chloroprop-2-enoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloroprop-2-enoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroprop-2-enoxybenzene is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions makes it a versatile compound in both research and industrial contexts .

Properties

CAS No.

54410-95-6

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

3-chloroprop-2-enoxybenzene

InChI

InChI=1S/C9H9ClO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-7H,8H2

InChI Key

AYSHEHSQGMNMJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC=CCl

Origin of Product

United States

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